molecular formula C21H13Cl2NS B2952282 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 477867-88-2

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline

Cat. No.: B2952282
CAS No.: 477867-88-2
M. Wt: 382.3
InChI Key: DLGSXKKASWTXRC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is an organic compound with the CAS Number 338392-01-1 and a molecular weight of 426.31 g/mol. Its molecular formula is C 22 H 13 Cl 2 NO 2 S . Quinoline derivatives represent a privileged scaffold in medicinal chemistry and are extensively investigated for their diverse biological properties . While the specific research applications for this compound are not fully detailed in the literature, structurally similar quinoline compounds, particularly those with chlorophenyl and sulfanyl substituents, are prominent in pharmacological research. Related compounds are explored for their potential anticancer and antibacterial activities . For instance, some quinoline-sulfonamide derivatives have demonstrated efficacy against human cancer cell lines, such as amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549), as well as against antibiotic-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The quinoline core is known to interact with various enzymatic systems and can chelate metal ions, which often contributes to its mechanism of action in biological systems . This compound serves as a valuable synthetic intermediate or candidate for further investigation in drug discovery and development programs, material science, and as a standard in analytical chemistry. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)21-20(25-18-11-9-17(23)10-12-18)13-15-3-1-2-4-19(15)24-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGSXKKASWTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzenethiol with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorophenyl and sulfanyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)quinoline (CAS 3237-59-0)
  • Structure : A simpler analogue with a single 4-chlorophenyl group at position 3.
  • Synthesis : Typically involves Friedländer or Skraup reactions.
  • Properties : Lower molecular weight (239.70 g/mol) and reduced steric hindrance compared to the target compound .
  • Applications : Primarily used as a synthetic intermediate.
8-Acetamino-3-(4-chlorophenylsulfanyl)quinoline
  • Structure: Features a sulfanyl group at position 3 and an acetamino group at position 6.
  • Reactivity : The sulfanyl group can be oxidized to a sulfonyl derivative, enhancing electrophilicity .
  • Significance : Highlights the role of sulfanyl groups as modifiable sites for functionalization.
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
  • Structure: A chalcone-quinoline hybrid with a ketone moiety.
  • Biological Activity : Exhibits antimicrobial and anticancer properties due to π-π interactions in its crystal structure .
  • Key Difference : The absence of a sulfanyl group reduces nucleophilic reactivity compared to the target compound.

Functional Group Comparisons

Sulfanyl vs. Sulfonyl Groups
  • Sulfanyl (S-): Enhances nucleophilicity, making the compound reactive in substitution reactions. Found in intermediates like 8-acetamino-3-(4-chlorophenylsulfanyl)quinoline, which can be oxidized to sulfonyl derivatives .
  • Sulfonyl (SO₂-): Increases stability and electron-withdrawing effects, as seen in 3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline . Often associated with improved pharmacokinetic properties.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline 356.26 Not reported Sulfanyl group prone to oxidation
3-(4-Chlorophenyl)quinoline 239.70 N/A Simpler structure, lower lipophilicity
8-Acetamino-3-(4-ClPhS)quinoline 343.83 Not reported Oxidizable to sulfonyl derivative
Chalcone-quinoline hybrid 413.89 180–182 Stabilized by π-π interactions

Biological Activity

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article examines its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a quinoline core with two chlorophenyl groups and a sulfanyl moiety, which contributes to its unique reactivity and biological profile. The molecular formula is C15_{15}H10_{10}Cl2_2N1_{1}S, indicating the presence of chlorine and sulfur atoms that enhance its pharmacological potential.

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial effects. Studies have shown that this compound exhibits significant activity against various bacterial strains and fungi.

  • Mechanism of Action : The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit key enzymes involved in bacterial metabolism, leading to cell death.
  • Research Findings : In vitro studies demonstrated that this compound had minimum inhibitory concentrations (MICs) effective against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 1.5 μg/mL, indicating potent antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent research.

  • Cell Lines Tested : The cytotoxic effects were evaluated using human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia).
  • Results : In the MTT assay, this compound exhibited high cytotoxicity, with IC50_{50} values below 20 μM for HL-60 cells, suggesting a strong ability to induce apoptosis and inhibit cell proliferation.
Cell LineIC50_{50} (μM)Effect
MCF-718Cytotoxicity observed
HL-6015Induced apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can bind to DNA, disrupting normal transcription and replication processes.
  • Reactive Oxygen Species Generation : It induces oxidative stress within cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

  • Variations in the chlorophenyl substitutions can significantly alter biological activity.
  • The presence of the sulfanyl group enhances interactions with biological targets, making it a critical component for its activity.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized analogs of quinoline derivatives and tested them against various cancer cell lines.
    • Results indicated that modifications in substituents at positions 1, 2, and 6 of the quinoline ring could enhance cytotoxicity significantly.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial properties against clinical isolates.
    • The compound demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin.

Q & A

Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, including sulfanylation and quinoline ring formation. For example, sulfanyl groups can be introduced via nucleophilic substitution using 4-chlorothiophenol under basic conditions. Reaction optimization may require controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products like disulfide formation . Purity is often enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline and chlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 412.03 for C21_{21}H14_{14}Cl2_2NS) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95%) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound is lipophilic (logP ~4.5) due to aromatic and sulfur moieties, making it poorly soluble in water but stable in DMSO or ethanol. Degradation studies under UV light (λ = 254 nm) show <5% decomposition over 24 hours, suggesting light-sensitive handling precautions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via SHELX suite) provides precise bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles between quinoline and chlorophenyl groups. For example, the sulfur atom’s geometry (tetrahedral vs. trigonal) can confirm sulfanyl vs. sulfone oxidation states . Twinning or disorder in crystals may require iterative refinement with TWIN or PART commands in SHELXL .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets like cannabinoid receptors, with scoring functions (e.g., ΔG = -9.2 kcal/mol) highlighting hydrophobic interactions with chlorophenyl groups .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, revealing key residues (e.g., Tyr275 in CB1 receptors) for mutagenesis validation .

Q. How do structural modifications (e.g., replacing sulfanyl with sulfonyl groups) alter biological activity?

Sulfonyl analogs (e.g., 3-[(4-chlorophenyl)sulfonyl] derivatives) show reduced cytotoxicity in in vitro assays (IC50_{50} >50 μM vs. 12 μM for sulfanyl form) due to decreased membrane permeability. This highlights the sulfanyl group’s role in bioavailability .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

LC-MS/MS with MRM (multiple reaction monitoring) detects impurities like unreacted 4-chlorothiophenol (LOD = 0.1 ppm). Contradictions in impurity profiles between studies may stem from varying chromatographic conditions (e.g., pH adjustment to 3.0 improves peak resolution) .

Q. How can crystallographic data resolve contradictions in reported bioactivity data?

Polymorphism (e.g., monoclinic vs. orthorhombic crystal forms) affects solubility and in vivo pharmacokinetics. Rietveld refinement of PXRD data distinguishes polymorphs and correlates with dissolution rates (e.g., Form I: 85% release in 2 h vs. Form II: 60%) .

Methodological Considerations

Q. What strategies mitigate sulfur-related side reactions during synthesis?

  • Oxidation Control : Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) to prevent sulfanyl-to-sulfone oxidation .
  • Catalyst Selection : Pd(PPh3_3)4_4 catalyzes cross-couplings with higher selectivity than CuI, reducing disulfide byproducts .

Q. How do solvent polarity and temperature affect crystallization for structural studies?

Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals. High-polarity solvents (e.g., methanol) may induce twinning, requiring additive screening (e.g., 2% dioxane) .

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